molecular formula C8H9ClN2O2 B13875826 methyl N-amino-N-(2-chlorophenyl)carbamate

methyl N-amino-N-(2-chlorophenyl)carbamate

Cat. No.: B13875826
M. Wt: 200.62 g/mol
InChI Key: FCFHTGVOYCHDTA-UHFFFAOYSA-N
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Description

Methyl N-amino-N-(2-chlorophenyl)carbamate is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of carbamate, a class of compounds known for their diverse applications in agriculture, medicine, and chemical synthesis. This compound is particularly noted for its potential use in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-amino-N-(2-chlorophenyl)carbamate typically involves the reaction of 2-chloroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroaniline+methyl isocyanatemethyl N-amino-N-(2-chlorophenyl)carbamate\text{2-chloroaniline} + \text{methyl isocyanate} \rightarrow \text{this compound} 2-chloroaniline+methyl isocyanate→methyl N-amino-N-(2-chlorophenyl)carbamate

The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-amino-N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Methyl N-amino-N-(2-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical agent for treating certain diseases is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-amino-N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2-chlorophenyl)carbamate: Similar in structure but lacks the amino group.

    Ethyl N-amino-N-(2-chlorophenyl)carbamate: Similar but with an ethyl group instead of a methyl group.

    Methyl N-amino-N-(4-chlorophenyl)carbamate: Similar but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

Methyl N-amino-N-(2-chlorophenyl)carbamate is unique due to the presence of both the amino and chloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl N-amino-N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)11(10)7-5-3-2-4-6(7)9/h2-5H,10H2,1H3

InChI Key

FCFHTGVOYCHDTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1Cl)N

Origin of Product

United States

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